molecular formula C10H15ClN6 B562873 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride CAS No. 680622-68-8

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Cat. No.: B562873
CAS No.: 680622-68-8
M. Wt: 254.722
InChI Key: LFEKOSLZZLUSLY-UHFFFAOYSA-M
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Description

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride is a useful research compound. Its molecular formula is C10H15ClN6 and its molecular weight is 254.722. The purity is usually 95%.
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Scientific Research Applications

Photochemical Applications

  • Photochemistry in Aqueous Solutions : The compound's photochemistry has been explored in aqueous solutions, demonstrating its potential in light-induced transformations, relevant for understanding chemical reactions in various conditions (Skalski, Steer, & Verrall, 1991).

Synthetic Chemistry and Oligonucleotide Synthesis

  • Formation of Fluorescent Salts in Oligonucleotide Synthesis : The compound is involved in the formation of fluorescent salts during the synthesis of oligonucleotides, highlighting its role in generating new families of ionic side-products (Adamiak, Biała, & Skalski, 1985).

Nucleoside Analog Synthesis

  • Synthesis of Nucleoside Analogs : The compound is utilized in synthesizing nucleoside analogs, demonstrating its utility in creating biologically significant molecules (Nowak, Skalski, Gdaniec, & Milecki, 2009).

Chiral Separation Techniques

  • Chiral Capillary Electrophoresis : Its derivatives have been used as chiral selectors in capillary electrophoresis, an essential method for separating chiral compounds in analytical chemistry (Xiao et al., 2010).

Neuropharmacology

  • Influence on Learning and Memory : Derivatives of this compound have been shown to significantly influence learning and memorizing processes in experimental animals, suggesting its potential impact on the central cholinergic system (Krichevskii et al., 2007).

Anticancer Research

  • Synthesis of Anticancer Agents : The compound has been used in synthesizing novel agents with potential anticancer properties, demonstrating its relevance in medicinal chemistry and drug development (Redda et al., 2011).

Mechanism of Action

Properties

IUPAC Name

6-(1-methylpyrrolidin-1-ium-1-yl)-7H-purin-2-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6.ClH/c1-16(4-2-3-5-16)9-7-8(13-6-12-7)14-10(11)15-9;/h6H,2-5H2,1H3,(H3,11,12,13,14,15);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEKOSLZZLUSLY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)C2=NC(=NC3=C2NC=N3)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661782
Record name 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680622-68-8
Record name 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g (5.9 mmol) 6-Chloroguanine is dissolved in 40 mL DMF at 40° C. After cooling to room temperature, 1.4 mL 1-methylpyrrolidine (13.2 mmol) is added, and the reaction mixture is stirred for 18 h. 2 mL of acetone are added to complete precipitation. The solid is filtered, washed with ether and dried in vacuo, yielding 1.03 g 27 (3.9 mmol, 66%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Yield
66%

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